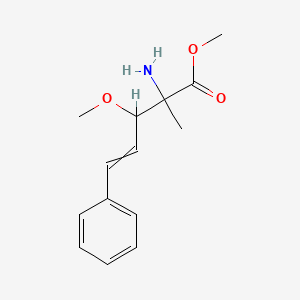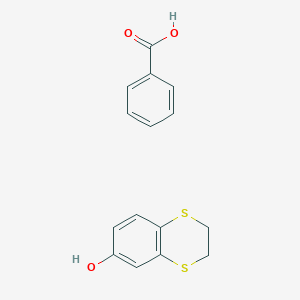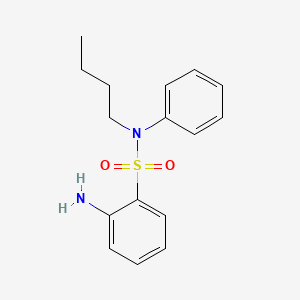![molecular formula C26H19BrO B14356467 1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 90964-43-5](/img/structure/B14356467.png)
1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a bromo group and two phenoxyphenyl groups attached to an ethene backbone. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Phenoxyphenyl Substitution: The phenoxyphenyl groups are introduced through a substitution reaction, where phenol derivatives react with the bromo-substituted ethene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromo group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.
Reduction: Formation of ethene derivatives without the bromo group.
Substitution: Formation of various substituted ethene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromo group and phenoxyphenyl groups can form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromo-1-phenylethanone
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
1,1’-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to its specific combination of bromo and phenoxyphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90964-43-5 |
|---|---|
Fórmula molecular |
C26H19BrO |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
1-(2-bromo-1,2-diphenylethenyl)-2-phenoxybenzene |
InChI |
InChI=1S/C26H19BrO/c27-26(21-14-6-2-7-15-21)25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)28-22-16-8-3-9-17-22/h1-19H |
Clave InChI |
UKILNIPMVLDLFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)




![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)


![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)



